molecular formula C12H13ClN4O2 B12931519 N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide CAS No. 897362-16-2

N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide

Cat. No.: B12931519
CAS No.: 897362-16-2
M. Wt: 280.71 g/mol
InChI Key: DJYWUHPBVGBDLL-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method involves the reaction of 6-chloro-4-isopropoxypyridine-2-amine with acetic anhydride under reflux conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide involves the inhibition of specific molecular targets such as kinases. The compound binds to the active site of the kinase, preventing its phosphorylation activity, which is crucial for the proliferation of cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-4-isopropoxypyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific structural features, such as the chloro and isopropoxy groups, which contribute to its distinct biological activity. Compared to similar compounds, it may offer improved selectivity and potency against certain molecular targets .

Properties

CAS No.

897362-16-2

Molecular Formula

C12H13ClN4O2

Molecular Weight

280.71 g/mol

IUPAC Name

N-(6-chloro-4-propan-2-yloxypyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C12H13ClN4O2/c1-6(2)19-11-10-8(4-5-9(13)16-10)15-12(17-11)14-7(3)18/h4-6H,1-3H3,(H,14,15,17,18)

InChI Key

DJYWUHPBVGBDLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

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